Cas no 125068-54-4 (3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-)
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-
- 4-methyl-3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one
- NSP 805
- NSP-805
- 3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopenten-1-yl)amino)phenyl)-
- 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
- 5-methyl-6-{4-[(2-methyl-3-oxocyclopent-1-en-1-yl)amino]phenyl}-4,5-dihydropyridazin-3(2H)-one
- SCHEMBL7354666
- HY-19102
- 3(2H)-Pyridazinone, 4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-
- CS-6788
- 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one
- AKOS040733882
- DTXSID80925005
- 125068-54-4
- 5-Methyl-6-(4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)phenyl)-4,5-dihydropyridazin-3(2H)-one
- MS-24267
- DSRIICXPBQXOKK-UHFFFAOYSA-N
- F81718
- 4,5-Dihydro-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-5-methyl-3(2H)-pyridazinone
- DA-66249
- 5-METHYL-6-{4-[(2-METHYL-3-OXOCYCLOPENT-1-EN-1-YL)AMINO]PHENYL}-4,5-DIHYDRO-2H-PYRIDAZIN-3-ONE
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- Inchi: 1S/C17H19N3O2/c1-10-9-16(22)19-20-17(10)12-3-5-13(6-4-12)18-14-7-8-15(21)11(14)2/h3-6,10,18H,7-9H2,1-2H3,(H,19,22)
- InChI Key: DSRIICXPBQXOKK-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(CC1)NC1C=CC(=CC=1)C1C(C)CC(NN=1)=O
Computed Properties
- Exact Mass: 297.14787
- Monoisotopic Mass: 297.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 542
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 70.6Ų
Experimental Properties
- PSA: 70.56
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-6788-5mg |
NSP-805 |
125068-54-4 | >99.0% | 5mg |
$240.0 | 2022-04-28 | |
| ChemScence | CS-6788-10mg |
NSP-805 |
125068-54-4 | >99.0% | 10mg |
$408.0 | 2022-04-28 | |
| ChemScence | CS-6788-20mg |
NSP-805 |
125068-54-4 | >99.0% | 20mg |
$720.0 | 2022-04-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N883651-1mg |
NSP-805 |
125068-54-4 | ≥99% | 1mg |
¥1,026.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N883651-5mg |
NSP-805 |
125068-54-4 | ≥99% | 5mg |
¥2,052.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49386-1mg |
NSP-805 |
125068-54-4 | 98% | 1mg |
¥891.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49386-5mg |
NSP-805 |
125068-54-4 | 98% | 5mg |
¥1782.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49386-10mg |
NSP-805 |
125068-54-4 | 98% | 10mg |
¥3031.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49386-20mg |
NSP-805 |
125068-54-4 | 98% | 20mg |
¥5349.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12267-1 mg |
NSP-805 |
125068-54-4 | 99.10% | 1mg |
¥866.00 | 2022-04-26 |
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- Suppliers
3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-
Latest Research Brief on 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- (CAS: 125068-54-4)
The compound 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-, with the CAS number 125068-54-4, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and cyclopentenylamino phenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical targets in the treatment of numerous diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 125068-54-4 exhibits selective inhibition against specific kinase isoforms, suggesting its utility in targeted therapy. Researchers have employed molecular docking and kinetic assays to identify the binding interactions and affinity of this compound, providing insights into its structure-activity relationship (SAR).
In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, although challenges remain in optimizing its metabolic stability. Advanced formulation strategies, such as nanoparticle encapsulation and prodrug design, are being investigated to enhance its bioavailability and reduce off-target effects. These efforts are crucial for translating the compound's potential from bench to bedside.
Another noteworthy development is the application of 125068-54-4 in combination therapies. Synergistic effects have been observed when this compound is co-administered with existing chemotherapeutic agents, leading to enhanced efficacy and reduced resistance. Transcriptomic and proteomic analyses have shed light on the underlying molecular mechanisms, highlighting pathways involved in cell cycle regulation and apoptosis. These findings underscore the compound's potential as an adjunct in multi-drug regimens.
Despite these advancements, several challenges remain. The scalability of the synthetic route for 125068-54-4 is a critical issue, as current methods involve multi-step reactions with moderate yields. Recent efforts have focused on streamlining the synthesis using green chemistry principles and catalytic methodologies. Additionally, long-term toxicity studies are needed to assess the compound's safety profile comprehensively. Regulatory considerations, including intellectual property and patent landscape, also play a pivotal role in its development trajectory.
In conclusion, 3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]- (CAS: 125068-54-4) represents a promising candidate in the realm of chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and its potential in combination therapies make it a molecule of high interest. Continued research efforts are essential to address the existing challenges and unlock its full therapeutic potential. This brief highlights the latest advancements and underscores the importance of interdisciplinary collaboration in advancing this compound toward clinical applications.
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